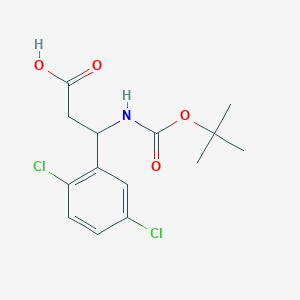
3-Tert-butoxycarbonylamino-3-(2,5-dichloro-phenyl)-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butoxycarbonylamino-3-(2,5-dichloro-phenyl)-propionic acid is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butoxycarbonylamino-3-(2,5-dichloro-phenyl)-propionic acid typically involves the following steps:
Protection of the amine group: The starting material, an amino acid, is reacted with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amino acid.
Introduction of the dichlorophenyl group: The Boc-protected amino acid is then subjected to a coupling reaction with 2,5-dichlorobenzyl bromide in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to introduce the dichlorophenyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to control reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
3-Tert-butoxycarbonylamino-3-(2,5-dichloro-phenyl)-propionic acid can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid) to yield the free amine.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Deprotection: Free amine derivative.
Substitution: Substituted dichlorophenyl derivatives.
Oxidation and Reduction: Corresponding oxidized or reduced products.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a building block for peptides.
Medicine: Investigated for its potential therapeutic properties or as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Tert-butoxycarbonylamino-3-(2,5-dichloro-phenyl)-propionic acid would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The Boc group provides stability during synthesis, allowing for selective reactions at other sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Tert-butoxycarbonylamino-3-phenyl-propionic acid: Lacks the dichloro substitution, making it less reactive in certain substitution reactions.
3-Amino-3-(2,5-dichloro-phenyl)-propionic acid: Lacks the Boc protecting group, making it more reactive but less stable during synthesis.
Uniqueness
3-Tert-butoxycarbonylamino-3-(2,5-dichloro-phenyl)-propionic acid is unique due to the presence of both the Boc protecting group and the dichlorophenyl group, which provide a balance of stability and reactivity, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C14H17Cl2NO4 |
|---|---|
Poids moléculaire |
334.2 g/mol |
Nom IUPAC |
3-(2,5-dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)9-6-8(15)4-5-10(9)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19) |
Clé InChI |
HMMWABFMSFKZLL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C=CC(=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Oxazole, 2,2'-[(1S)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diyl]bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4'S)-](/img/structure/B12091379.png)



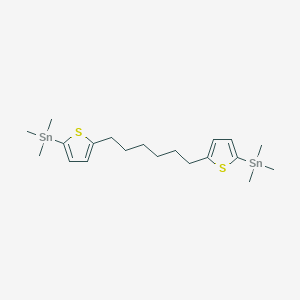
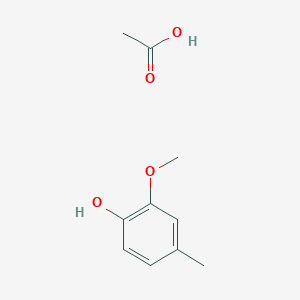
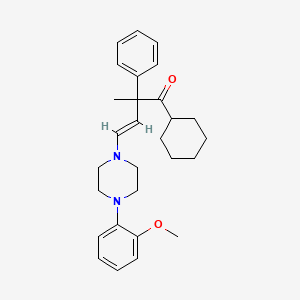
![S-2-Benzothiazolyl (alphaZ)-5-amino-I+/--[(triphenylmethoxy)imino]-1,2,4-thiadiazole-3-ethanethioate](/img/structure/B12091427.png)
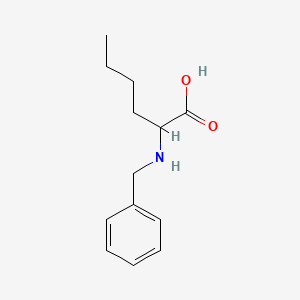
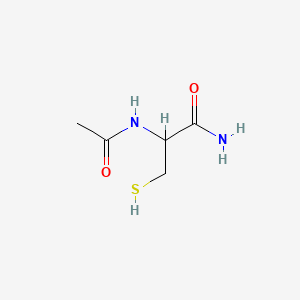

![6-[(Propan-2-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B12091447.png)
![6-Chloro-2-(4-pyridinylmethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione](/img/structure/B12091449.png)
